The compound 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide has garnered attention in the scientific community due to its potential as a precursor for synthesizing various heterocyclic compounds with significant biological activities. Heterocyclic chemistry is a pivotal area of medicinal chemistry, as many pharmaceuticals are composed of heterocyclic structures. The ability to synthesize and manipulate these structures allows for the development of new therapeutic agents with potential applications in treating various diseases.
One of the most promising applications of compounds derived from 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide is in the field of oncology. The derivatives synthesized from this compound have been evaluated for their antitumor activities and have shown high inhibitory effects on various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268)1. The antiproliferative activity of these compounds makes them potential candidates for further development into anticancer drugs.
In addition to antitumor properties, derivatives of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, such as N-(2-hydroxy phenyl) acetamide, have demonstrated anti-inflammatory activity. A study on adjuvant-induced arthritic rats showed that treatment with N-(2-hydroxy phenyl) acetamide significantly reduced pro-inflammatory cytokines IL-1 beta and TNF-alpha, as well as oxidative stress markers like nitric oxide, peroxide, and GSH3. This suggests that these compounds could be explored as potential treatments for inflammatory diseases, such as arthritis.
The versatility of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide as a synthon for heterocyclic synthesis is another significant application. It serves as a building block for the synthesis of polyfunctionalized heterocyclic compounds, which are crucial in drug discovery and development2. The ability to create a wide range of heterocyclic structures from a single precursor is valuable for the pharmaceutical industry, as it opens up possibilities for the discovery of new drugs with diverse therapeutic effects.
The synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process. One common method includes the reaction between 4-aminobenzotrifluoride and cyanoacetic acid.
This synthesis route allows for the production of high-purity 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, which is crucial for its application in pharmaceutical formulations.
The molecular structure of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide can be described using various structural representations:
FC(F)(F)c1ccc(NC(=O)CC#N)cc1
JBNCFFDGYDZEEN-UHFFFAOYSA-N
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide participates in various chemical reactions, primarily related to its functional groups:
The mechanism of action for 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide primarily relates to its role as an impurity in drugs like leflunomide and teriflunomide, which inhibit dihydroorotate dehydrogenase (DHO-DHase). This enzyme plays a critical role in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide finds applications primarily within pharmaceutical research:
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is defined by its systematic IUPAC name: 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide. This nomenclature precisely reflects its molecular architecture: a phenyl ring substituted at the para-position with a trifluoromethyl group (–CF₃), linked to an acetamide group bearing a cyano substituent (–CN) at the α-carbon. Key identifiers include:
The compound conforms to the molecular formula C₁₀H₇F₃N₂O, with a calculated molecular weight of 228.17 g/mol. High-resolution mass spectrometry confirms an exact mass of 228.051 Da, consistent with its elemental composition [1] [3] [5].
While single-crystal X-ray diffraction (XRD) data are unavailable in the search results, solid-state characterization identifies it as a white to light-yellow crystalline powder [3] [7]. Spectroscopic features include:
Table 1: Summary of Key Spectroscopic Signatures
Technique | Key Signals |
---|---|
IR | ν(C≡N) ~2,200 cm⁻¹; ν(C=O) ~1,680 cm⁻¹ |
¹H NMR | –CH₂– (δ 3.8 ppm); NH (δ 10.5 ppm) |
¹³C NMR | C=O (δ 165 ppm); –CF₃ (δ 125 ppm, q) |
The compound exhibits a sharp melting point between 194°C and 198°C, indicative of high crystallinity and purity [3] [5] [7]. Thermal decomposition occurs above 200°C, with a predicted boiling point of 386.3 ± 42.0°C [7]. This thermal stability supports its utility in high-temperature synthetic applications, such as the synthesis of heterocyclic scaffolds.
Limited experimental solubility data are available. The compound is sparingly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol, but insoluble in water [7]. Predicted physicochemical properties include:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7